molecular formula C13H17BO4 B1425145 2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073339-10-2

2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1425145
M. Wt: 248.08 g/mol
InChI Key: GVVNJCCBLOXETG-UHFFFAOYSA-N
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Description

2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has been widely used in various fields of research, including medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

  • Benzimidazole Fungicides

    • Field : Agriculture and Medicine
    • Application : Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides. They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .
    • Method : They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
    • Results : Due to their particularly outstanding antibacterial properties, they have been effective in controlling plant diseases .
  • Benzo- and Naphtho[2,1-b:3,4-b]dithiophene-containing Oligomers

    • Field : Material Science
    • Application : These oligomers show excellent thermal stability and are used for photovoltaic applications .
    • Method : The oligomers are synthesized and characterized. They show excellent thermal stability due to the insertion of the central fused ring system .
    • Results : The new oligomers showed hypsochromic shifts in absorption and emission spectra and larger band gaps in thin films. They exhibit sufficient energy offset with respect to C60 to allow for efficient charge transfer in organic solar cells .
  • Low-Valent Compounds with Heavy Group-14 Elements

    • Field : Chemistry
    • Application : Low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties .
    • Method : These low-valent group-14 species have shown applications in various areas such as organic transformations (hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination), small molecule activation (e.g. P4, As4, CO2, CO, H2, alkene, and alkyne) and materials .
    • Results : This review presents an in-depth discussion on low-valent group-14 species-catalyzed reactions, including polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone, followed by their photophysical properties (phosphorescence and fluorescence), thin film deposition (atomic layer deposition and vapor phase deposition), and medicinal applications .
  • Dialkyl Carbonates

    • Field : Chemistry
    • Application : Dialkyl carbonates are used as fuel additives, solvents and reaction intermediates (i.e. alkylating and carbonylating agents) .
    • Method : This review provides an overview regarding the applications of dialkyl carbonates .
    • Results : The review puts forward the substantial challenges and opportunities for future research associated with dialkyl carbonates .
  • Benzo[1,2,3]dithiazole Compounds

    • Field : Materials and Synthetic Chemistry
    • Application : Benzo[1,2,3]dithiazole compounds have unique electronic properties and are attracting greater attention in additional research settings, including applications as organic radicals and semiconductors .
    • Method : The benzodithiazole functionality has been shown to be a valuable synthetic intermediate in the preparation of a variety of other privileged aromatic and heteroaromatic targets .
    • Results : These structures are attracting greater attention in additional research settings, including applications as organic radicals and semiconductors .
  • Conjugated Polymers Based on Benzo[1,2-d:4,5-d′]-bis([1,2,3]triazole)

    • Field : Organic Field-Effect Transistors
    • Application : These novel conjugated polymers show potential for applications in organic field-effect transistors .
    • Method : The polymers were synthesized and characterized. They show excellent thermal stability due to the insertion of the central fused ring system .
    • Results : In these novel polymers, PBTBBTa-BT displayed the highest hole mobility of 0.21 cm^2 V^−1 s^−1 .

properties

IUPAC Name

2-(1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)9-6-5-7-10-11(9)16-8-15-10/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVNJCCBLOXETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Synthesis routes and methods

Procedure details

Benzo[d][1,3]dioxole (3.05 g, 25 mmol) was dissolved in tetrahydrofuran (50 mL) and cooled to −108° C. utilizing a tetrahydrofuran/liquid nitrogen bath. sec-Butyllithium (1.4 M in cyclohexane; 19.64 mL, 27.5 mmol) was added dropwise, keeping the temperature below −100° C. The reaction mixture was then stirred at temperatures between −100° C. and −108° C. for 2 h to ensure complete deprotonation. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (4.65 g, 25.00 mmol) was then added to the reaction mixture dropwise, keeping the temperature below −100° C. The reaction mixture was then allowed to warm to room temperature and partitioned between diethyl ether and water. The organic phase was extracted with water once again and the aqueous phases combined and acidified to pH 4 with HCl. The product was extracted with diethyl ether and the organic phase was dried and concentrated under vacuum. The product was purified by flash chromatography (silica gel) to provide the title compound as a white solid (2.14 g, 34.5%): 1H NMR (300 MHz, CDCl3) δ 7.21 (dd, J=7.6, 1.4 Hz, 1H), 6.90 (dd, J=7.7, 1.5 Hz, 1H), 6.82 (t, J=7.6 Hz, 1H), 6.02 (s, 2H), 1.36 (s, 12H); EIMS m/z 248.
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
19.64 mL
Type
reactant
Reaction Step Two
Quantity
4.65 g
Type
reactant
Reaction Step Three
Yield
34.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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